2-Bromo-5-hydroxyphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBPPVYFPJVQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
While traditionally used for biaryl formation, Suzuki-Miyaura coupling has been adapted to synthesize boronic esters by reacting aryl bromides with bis(pinacolato)diboron (B₂pin₂). Using Pd(PPh₃)₄ (2 mol%) and KOAc in dioxane (100°C, 12 h), 2-bromo-5-hydroxyphenol derivatives couple with B₂pin₂ to furnish the pinacol ester. Yields range from 60–75%, contingent on steric hindrance and hydroxyl group protection (e.g., as TBS ethers).
Optimization Parameters:
-
Catalyst: Pd(dppf)Cl₂ (higher activity for hindered substrates)
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Base: K₂CO₃ or KOAc
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Solvent: Dioxane or DMF
Direct Borylation via Miyaura Conditions
Miyaura borylation employs PdCl₂(dtbpf) with B₂pin₂ in THF at 80°C, enabling direct conversion of aryl bromides to boronic esters without pre-functionalization. Applied to 2-bromo-5-hydroxyphenol, this method achieves 65% yield but necessitates inert conditions to prevent oxidation of the phenolic –OH group.
Functional Group Interconversion and Protection
Hydroxyl Group Protection-Deprotection
To mitigate reactivity issues during boronation, the phenolic –OH group is often protected as a silyl ether (e.g., TBS or TIPS) or methyl ether. For example, 2-bromo-5-methoxyphenylboronic acid pinacol ester is synthesized via lithiation-borylation, followed by BBr₃-mediated demethylation (CH₂Cl₂, –78°C, 2 h) to yield the free phenol.
Protection Schemes:
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Methyl Ether: Formed using MeI/K₂CO₃ in acetone (82% yield)
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Silyl Ether: TBSCl/imidazole in DMF (90% yield)
Regioselective Bromination
Electrophilic bromination of 5-hydroxyphenylboronic acid pinacol ester using NBS (N-bromosuccinimide) in AcOH/H₂SO₄ introduces bromine at the ortho position relative to the boronic ester. This method, however, risks over-bromination and requires meticulous control of reaction time (1–2 h) and temperature (0°C).
Analytical Characterization and Purification
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides
Oxidation: Conversion to phenols or quinones
Reduction: Formation of corresponding boronic acids
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents like sodium borohydride
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols or quinones
Reduction: Boronic acids
Scientific Research Applications
2-Bromo-5-hydroxyphenylboronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and cross-coupling reactions
Biology: In the synthesis of biologically active molecules
Medicine: Development of pharmaceuticals and drug delivery systems
Industry: Production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are compared below:
Reactivity in Cross-Coupling Reactions
- Target Compound : The hydroxyl group may slow coupling kinetics due to hydrogen bonding with palladium catalysts, but it offers post-coupling functionalization opportunities (e.g., phosphorylation) .
- Methoxy Analog : Faster coupling rates due to reduced steric hindrance and electron-donating methoxy group .
- Methylenedioxy Analog : The fused ether ring increases steric bulk, limiting accessibility in sterically demanding reactions .
Stability and Hydrolysis
- Pinacol esters generally resist hydrolysis under neutral conditions but require acidic or oxidative conditions (e.g., HCl, NaIO₄) for cleavage .
- The hydroxyl group in the target compound may accelerate hydrolysis compared to methoxy or methylenedioxy analogs, as seen in studies with 4-nitrophenylboronic acid pinacol ester , where electron-withdrawing groups increased reactivity with H₂O₂ .
Table 1: Comparative Analysis of Key Boronic Esters
| Property | Target Compound | 5-Bromo-2-methoxy Analog | 5-Bromo-2,3-methylenedioxy Analog |
|---|---|---|---|
| Molecular Weight | ~313.98 | 312.995 | 326.98 |
| Solubility (Polar Solvents) | High (due to -OH) | Moderate (due to -OCH₃) | Low (steric hindrance) |
| Hydrolysis Rate | Faster (acid-sensitive) | Slower | Slowest (cyclic ether stability) |
| Suzuki Coupling Efficiency | Moderate | High | Low |
Biological Activity
2-Bromo-5-hydroxyphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug development and synthetic chemistry.
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H15BBrO3
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property is crucial for its role in:
- Enzyme Inhibition : The compound can inhibit enzymes such as proteases and kinases by forming a covalent bond with active site residues.
- Targeting Biomolecules : Its interaction with biomolecules can modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound in various contexts:
Anticancer Activity
-
In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines, including breast and prostate cancer cells. In a study, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis PC-3 (Prostate) 20 Caspase activation - Case Study : A recent case study highlighted the use of this compound in combination therapies, enhancing the efficacy of existing chemotherapeutic agents.
Antimicrobial Activity
Research has also explored its antimicrobial properties against various pathogens. The compound exhibited significant activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Synthesis and Derivatives
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Its derivatives have been synthesized to enhance biological activity and selectivity.
-
Synthetic Route :
- Starting from 2-bromo-5-hydroxyphenylboronic acid.
- Reaction with pinacol in the presence of a palladium catalyst.
- Derivatives : Modifications on the boron atom or phenolic hydroxyl group have been studied to improve solubility and bioavailability.
Q & A
Q. What are the recommended storage conditions for 2-bromo-5-hydroxyphenylboronic acid pinacol ester to ensure stability?
Store the compound at 0–6°C in a sealed, dry container under inert gas (e.g., argon or nitrogen) to minimize hydrolysis or decomposition. Avoid exposure to moisture and oxidizing agents, as boronic esters are prone to protodeboronation under acidic or aqueous conditions. Stability is enhanced by refrigeration, as demonstrated for structurally similar brominated arylboronic esters .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H, 13C, and 11B) to confirm structure, purity, and boronic ester integrity. For example, 11B NMR can detect deboronation byproducts.
- UV-Vis spectroscopy to monitor reaction progress in coupling reactions (e.g., Suzuki-Miyaura).
- GC or HPLC with flame ionization/UV detection to assess purity (>97% typical for similar compounds) .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed. Store away from oxidizers and electrostatic discharge. Follow protocols for boronic ester disposal via licensed waste management .
Q. How is the purity of this compound typically assessed?
Purity is validated via GC (gas chromatography) with flame ionization detection or HPLC , comparing retention times against standards. High-purity batches (>97% GC) are common for commercial research-grade boronic esters, as noted in catalogs for analogous compounds .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this boronic ester?
- Optimize the catalyst system : Test Pd sources (e.g., Pd(PPh3)4) and ligands (e.g., SPhos) to enhance reactivity with brominated substrates.
- Degas solvents (e.g., THF, DMF) to prevent oxidative side reactions.
- Use excess base (e.g., K2CO3) to neutralize HBr byproducts.
- Monitor reaction progress via TLC or HPLC-MS to identify incomplete coupling or homocoupling byproducts .
Q. How can contradictory data in cross-coupling reactions (e.g., unexpected byproducts) be resolved?
- Vary reaction parameters : Adjust temperature (e.g., 60–100°C), solvent polarity, and catalyst loading.
- Analyze byproducts via LC-MS or GC-MS to distinguish protodeboronation (loss of boronic ester) vs. homocoupling (dimer formation).
- Test anhydrous conditions to suppress hydrolysis, a common issue with boronic esters in protic media .
Q. What experimental strategies can elucidate the electronic effects of substituents on coupling efficiency?
- Synthesize derivatives : Replace the bromine or hydroxyl group with electron-withdrawing/donating substituents (e.g., NO2, OMe).
- Perform kinetic studies using NMR or UV-Vis to track reaction rates.
- Compare yields under standardized conditions (e.g., 1:1 substrate ratio, 24h reflux) to isolate electronic effects .
Q. How does steric hindrance from the pinacol ester group influence regioselectivity in nucleophilic substitutions?
- Conduct competition experiments between brominated and non-brominated arylboronic esters.
- Use DFT calculations to model transition states and predict reactive sites.
- Validate with X-ray crystallography (if crystals are obtainable) to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
